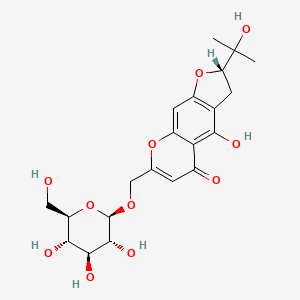

prim-O-Glucosylangelicain

Description

Properties

Molecular Formula |

C21H26O11 |

|---|---|

Molecular Weight |

454.4 g/mol |

IUPAC Name |

(2S)-4-hydroxy-2-(2-hydroxypropan-2-yl)-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydrofuro[3,2-g]chromen-5-one |

InChI |

InChI=1S/C21H26O11/c1-21(2,28)14-4-9-11(31-14)5-12-15(16(9)24)10(23)3-8(30-12)7-29-20-19(27)18(26)17(25)13(6-22)32-20/h3,5,13-14,17-20,22,24-28H,4,6-7H2,1-2H3/t13-,14+,17-,18+,19-,20-/m1/s1 |

InChI Key |

YMKQLZWZRFMJBN-SHWJXYDWSA-N |

Isomeric SMILES |

CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

prim-O-Glucosylangelicain natural sources and distribution

The Uncharted Path: A Technical Guide to the Presumed Biosynthetic Pathway of prim-O-Glucosylangelicain in Cimicifuga foetida

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Prim-O-Glucosylangelicain, a chromone glycoside found in the medicinal plant Cimicifuga foetida (L.) Nutt., has garnered interest for its potential pharmacological activities. Despite its significance, the precise biosynthetic pathway of this natural product remains unelucidated. This technical guide synthesizes current biochemical knowledge to propose a hypothetical, yet scientifically grounded, biosynthetic pathway for this compound in C. foetida. We delineate the probable enzymatic steps involved in the formation of the angelicain aglycone, the biosynthesis of the angeloyl moiety from L-isoleucine, and the final glycosylation step catalyzed by a UDP-glycosyltransferase. This guide provides illustrative quantitative data, detailed experimental protocols for pathway elucidation, and visualizations of the proposed biochemical routes and experimental workflows. It is intended to serve as a foundational resource for researchers aiming to unravel the complete biosynthesis of this and related compounds, paving the way for metabolic engineering and synthetic biology applications.

Introduction

Cimicifuga foetida (L.) Nutt., a member of the Ranunculaceae family, is a perennial herb with a rich history in traditional medicine, particularly in Asia. Its rhizomes are known to contain a diverse array of secondary metabolites, including triterpenoid glycosides and chromones.[1][2] Among these constituents is this compound, a chromone derivative that contributes to the plant's chemical profile.[3][4] While the isolation and structural characterization of this compound have been reported, its biosynthetic origins within the plant remain largely unexplored.

The elucidation of biosynthetic pathways is fundamental to understanding the chemical ecology of medicinal plants and is a prerequisite for their biotechnological production. Knowledge of the enzymes and genes involved allows for the application of metabolic engineering strategies to enhance the yield of desired compounds or to produce them in heterologous systems like yeast or bacteria.[5][6]

This technical guide addresses the current knowledge gap by proposing a hypothetical biosynthetic pathway for this compound. This proposed pathway is constructed based on well-established principles of plant secondary metabolism, including the phenylpropanoid pathway, amino acid catabolism, and the action of glycosyltransferases.[7][8][9][10] The following sections will detail the three key stages of this presumed pathway:

-

Formation of the Angelicain Aglycone: A plausible route to the chromone core structure.

-

Biosynthesis of the Angeloyl Moiety: The derivation of the angeloyl group from L-isoleucine.

-

Glycosylation of Angelicain: The final enzymatic step to yield this compound.

Furthermore, this document provides a comprehensive set of experimental protocols that would be instrumental in validating this hypothetical pathway, along with illustrative data tables and pathway diagrams to guide future research endeavors.

A Hypothetical Biosynthetic Pathway for this compound

The biosynthesis of this compound can be conceptually divided into three major parts, converging to form the final molecule.

Proposed Biosynthesis of the Angelicain Aglycone

The core of angelicain is a chromone structure. In plants, chromones are often derived from the phenylpropanoid pathway.[11][12][13] This pathway begins with the amino acid L-phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and CoA ligation, are central to this pathway.[7][8][10]

The key enzymes initiating the phenylpropanoid pathway are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid.[10][14]

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to p-coumaric acid.[10][14]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[10][14]

From p-coumaroyl-CoA, the pathway to the specific chromone structure of angelicain is likely to involve a polyketide synthase (PKS)-like mechanism, followed by cyclization and further modifications.

Proposed Biosynthesis of the Angeloyl Moiety

The angeloyl group is a C5 branched-chain acyl group. In plants and other organisms, the biosynthesis of such groups is typically derived from the catabolism of branched-chain amino acids, in this case, L-isoleucine.[15][16][17][18]

The proposed steps are as follows:

-

Transamination: L-isoleucine is converted to α-keto-β-methylvalerate by a Branched-Chain Amino Acid Aminotransferase (BCAT) .[16]

-

Oxidative Decarboxylation: α-keto-β-methylvalerate is converted to α-methylbutyryl-CoA by a Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex .[16]

-

Dehydrogenation: α-methylbutyryl-CoA is dehydrogenated to tiglyl-CoA by an Acyl-CoA Dehydrogenase .

-

Isomerization/Further Modification: Tiglyl-CoA is then likely converted to angeloyl-CoA. This step may involve an isomerase or other modifying enzymes.

Glycosylation: The Final Step

The final step in the biosynthesis of this compound is the attachment of a glucose moiety to the angelicain aglycone. This reaction is catalyzed by a UDP-glycosyltransferase (UGT) .[9][19] UGTs are a large family of enzymes that transfer a sugar moiety from an activated nucleotide sugar donor, such as UDP-glucose, to a wide range of acceptor molecules.[9][19][20]

The reaction proceeds as follows: Angelicain + UDP-glucose → this compound + UDP

This glycosylation step is crucial as it can significantly alter the solubility, stability, and biological activity of the aglycone. Plant UGTs typically operate via an inverting mechanism, resulting in a change in the anomeric configuration of the sugar.[19][21]

Data Presentation

As the biosynthetic pathway for this compound has not been experimentally determined, no specific quantitative data is available. The following tables present illustrative data for the types of enzymes proposed in the hypothetical pathway. These values are based on typical ranges observed for these enzyme families in plants and should be used for conceptual understanding and experimental design.

Table 1: Illustrative Kinetic Parameters for a Hypothetical C. foetida UDP-Glycosyltransferase (CfUGT1)

| Substrate | Apparent Km (µM) | Apparent Vmax (pmol/s/mg protein) |

| Angelicain | 50 | 800 |

| UDP-glucose | 250 | 1200 |

| Kaempferol | 150 | 350 |

| Quercetin | 200 | 200 |

Table 2: Illustrative Substrate Specificity of a Hypothetical C. foetida Acyl-CoA Synthetase (CfAACS1)

| Substrate | Relative Activity (%) |

| Angelic acid | 100 |

| Tiglic acid | 85 |

| Benzoic acid | 15 |

| Cinnamic acid | 5 |

Experimental Protocols

The following protocols provide a framework for the identification, characterization, and validation of the enzymes involved in the proposed biosynthetic pathway of this compound in C. foetida.

Protocol 1: Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate genes encoding PAL, C4H, 4CL, BCAT, BCKDH, acyl-CoA dehydrogenases, and UGTs from C. foetida.

Methodology:

-

Plant Material: Collect fresh rhizome and leaf tissues from C. foetida. Immediately freeze in liquid nitrogen and store at -80°C.

-

RNA Extraction: Extract total RNA from the tissues using a suitable plant RNA extraction kit. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

Library Preparation and Sequencing: Prepare cDNA libraries from the high-quality RNA and perform high-throughput sequencing (RNA-seq) on a platform such as Illumina.[22][23][24]

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo if a reference genome is unavailable.

-

Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI nr, Swiss-Prot).

-

Identify transcripts encoding the target enzyme families based on conserved domains and sequence similarity to known plant enzymes.

-

Perform differential gene expression analysis between rhizome (where the compound is likely synthesized and stored) and leaf tissues to identify candidate genes with higher expression in the rhizome.

-

Protocol 2: Heterologous Expression and Purification of Recombinant Enzymes

Objective: To produce and purify candidate enzymes for in vitro characterization.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes from C. foetida cDNA using PCR. Clone the amplicons into an appropriate expression vector (e.g., pET vector for E. coli or pYES-DEST for yeast) with a purification tag (e.g., His-tag, GST-tag).[6][25][26]

-

Heterologous Expression: Transform the expression constructs into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., IPTG concentration, temperature, induction time).

-

Protein Purification:

-

Harvest the cells by centrifugation and lyse them by sonication or enzymatic digestion.

-

Clarify the lysate by centrifugation.

-

Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

-

Assess the purity and size of the purified protein by SDS-PAGE.

-

Protocol 3: In Vitro Enzyme Assays

Objective: To determine the substrate specificity and kinetic parameters of the purified recombinant enzymes.

Methodology:

-

General Assay Conditions: Reactions are typically performed in a suitable buffer at an optimal pH and temperature.[27][28][29]

-

UGT Assay:

-

Reaction Mixture: Purified CfUGT, angelicain (or other potential acceptor substrates), and UDP-glucose in a buffered solution.

-

Incubation: Incubate at the optimal temperature for a defined period.

-

Termination: Stop the reaction by adding an organic solvent (e.g., methanol).

-

Analysis: Analyze the reaction products by LC-MS/MS to detect the formation of this compound.

-

-

Kinetic Analysis: To determine Km and Vmax, vary the concentration of one substrate while keeping the other saturated. Measure the initial reaction rates and fit the data to the Michaelis-Menten equation using non-linear regression analysis.[30][31]

Protocol 4: LC-MS/MS Analysis of Metabolites

Objective: To detect and quantify pathway intermediates and the final product in plant extracts and enzyme assays.

Methodology:

-

Sample Preparation:

-

LC-MS/MS System: Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).[33][35][36]

-

Chromatographic Separation: Separate the metabolites on a C18 reversed-phase column using a gradient of water and acetonitrile (both typically containing a small amount of formic acid).

-

Mass Spectrometry Detection: Operate the mass spectrometer in a suitable mode (e.g., Multiple Reaction Monitoring for targeted quantification) to detect the parent and fragment ions of the target molecules.

-

Quantification: Use authentic standards to create calibration curves for absolute quantification.

Mandatory Visualization

The following diagrams illustrate the proposed biosynthetic pathway and associated experimental workflows.

Caption: Proposed biosynthetic pathway of this compound in C. foetida.

Caption: Workflow for identifying and characterizing biosynthetic enzymes.

Caption: General catalytic mechanism of a plant UDP-glycosyltransferase (UGT).

References

- 1. researchgate.net [researchgate.net]

- 2. Secondary Metabolites with Anti-Inflammatory from the Roots of Cimicifuga taiwanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. targetmol.cn [targetmol.cn]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Stable heterologous expression of biologically active terpenoids in green plant cells [frontiersin.org]

- 6. Heterologous expression - Wikipedia [en.wikipedia.org]

- 7. Phenylpropanoids metabolism - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. UDP-Glycosyltransferases in Edible Fungi: Function, Structure, and Catalytic Mechanism [mdpi.com]

- 10. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Chromone and Flavonoid Alkaloids: Occurrence and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijmrset.com [ijmrset.com]

- 14. researchgate.net [researchgate.net]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure-function and engineering of plant UDP-glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 21. Glycosyltransferases - CAZypedia [cazypedia.org]

- 22. Upcoming progress of transcriptomics studies on plants: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Design, execution, and interpretation of plant RNA-seq analyses [frontiersin.org]

- 24. Frontiers | Enhancing transcriptome analysis in medicinal plants: multiple unigene sets in Astragalus membranaceus [frontiersin.org]

- 25. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. rsc.org [rsc.org]

- 28. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 29. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]

- 30. home.sandiego.edu [home.sandiego.edu]

- 31. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 32. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

- 33. Targeted LC-MS Analysis for Plant Secondary Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Targeted LC-MS Analysis for Plant Secondary Metabolites | Springer Nature Experiments [experiments.springernature.com]

- 35. researchgate.net [researchgate.net]

- 36. mdpi.com [mdpi.com]

An In-depth Technical Guide to prim-O-Glucosylangelicain: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

prim-O-Glucosylangelicain, a natural product belonging to the coumarin glycoside family, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and foundational physicochemical properties. Detailed experimental protocols for isolation and characterization, where available in public literature, are outlined to support further research and development.

Chemical Structure and Properties

This compound is chemically designated as (S)-7-[(beta-D-Glucopyranosyloxy)methyl]-2,3-dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-5H-furo[3,2-g][1]benzopyran-5-one. Its molecular formula is C₂₁H₂₆O₁₁ and it has a molecular weight of 454.42 g/mol .

Key Structural Features:

-

Aglycone Core: The core structure is a furanocoumarin, specifically an angelicin derivative.

-

Glucosidic Linkage: A glucose molecule is attached to the aglycone via an O-glycosidic bond at the C7 position's methyl group. The anomeric configuration of this linkage is beta (β).

-

Chiral Center: The molecule possesses a chiral center at the C2 position of the dihydrofuro ring system. The absolute configuration at this center is specified as (S).

-

Substitution Pattern: The structure is further characterized by a hydroxy group at C4 and a 1-hydroxy-1-methylethyl substituent at the C2 position.

The presence of multiple hydroxyl groups and the glycosidic linkage confers a degree of hydrophilicity to the molecule, while the furanocoumarin core provides a rigid, planar scaffold.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₂₁H₂₆O₁₁ |

| Molecular Weight | 454.42 g/mol |

| Systematic Name | (S)-7-[(beta-D-Glucopyranosyloxy)methyl]-2,3-dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-5H-furo[3,2-g][1]benzopyran-5-one |

Table 1: Physicochemical Properties of this compound.

Stereochemistry

The stereochemistry of this compound is a critical aspect of its chemical identity and likely its biological activity.

-

C2 Stereocenter: The carbon at position 2 of the dihydrofuro ring is a stereocenter with the (S) configuration. This defines the spatial orientation of the 1-hydroxy-1-methylethyl group relative to the plane of the furanocoumarin ring system.

-

β-D-Glucopyranosyl Moiety: The glucose unit is in its pyranose form and has the D configuration. The glycosidic bond connecting it to the aglycone is in the beta (β) anomeric configuration, meaning the C1'-O bond is equatorial to the glucose ring.

The precise three-dimensional arrangement of these stereocenters is crucial for molecular recognition and interaction with biological targets.

Experimental Protocols

General Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the isolation of coumarin glycosides from plant material.

Methodology Details:

-

Extraction: The dried and powdered plant material is typically extracted with a polar solvent like methanol or ethanol at room temperature or under reflux.

-

Partitioning: The resulting crude extract is concentrated and then subjected to liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their polarity. Coumarin glycosides are often enriched in the more polar fractions (e.g., n-butanol).

-

Chromatography: The enriched fraction is then subjected to various chromatographic techniques. Initial separation is often performed on a silica gel or reversed-phase C18 column.

-

Final Purification: Final purification to obtain the pure compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography (e.g., Sephadex LH-20).

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), Mass Spectrometry (MS), and by measuring its specific optical rotation.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the public domain detailing the signaling pathways modulated by this compound. Research into its biological activities and mechanism of action is an area ripe for investigation. Given its structural similarity to other furanocoumarins, potential areas of biological activity could include anti-inflammatory, anti-cancer, or neuroprotective effects.

The following diagram represents a logical relationship for future investigation into the biological activity of this compound.

Conclusion

This compound is a furanocoumarin glycoside with a well-defined chemical structure and stereochemistry. While its fundamental properties are known, there is a significant opportunity for further research to elucidate its full physicochemical profile, including detailed spectroscopic data and its specific optical rotation. Furthermore, its biological activities and the signaling pathways through which it may exert its effects remain to be explored, representing a promising avenue for future drug discovery and development efforts.

References

An In-depth Technical Guide to prim-O-Glucosylangelicain: Physicochemical Properties, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

prim-O-Glucosylangelicain, also known as prim-O-Glucosylcimifugin, is a natural chromone glycoside predominantly isolated from the roots of Saposhnikovia divaricata and plants of the Cimicifuga genus.[1] This compound has garnered significant scientific interest due to its notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its known biological activities with a focus on relevant signaling pathways, and detailed experimental protocols for its isolation and the investigation of its mechanism of action. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

This compound is a white crystalline powder. Its chemical structure consists of a cimifugin aglycone linked to a glucose moiety. Comprehensive data on its physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₈O₁₁ | PubChem |

| Molecular Weight | 468.45 g/mol | PubChem |

| Appearance | White crystalline powder | ChemBK |

| Melting Point | 118 - 120 °C | ChemBK |

| Boiling Point (Predicted) | 736.9 ± 60.0 °C | ChemBK |

| Density (Predicted) | 1.53 ± 0.1 g/cm³ | ChemBK |

| pKa (Predicted) | 12.94 ± 0.70 | ChemBK |

Table 2: Solubility of this compound

| Solvent | Solubility | Source |

| Methanol | Soluble | ChemBK |

| Dimethyl Sulfoxide (DMSO) | ≥ 150 mg/mL (320.20 mM) | BioCrick, Xcess Biosciences |

| Ethanol | 15 mg/mL | Cayman Chemical |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 5 mg/mL | Cayman Chemical |

| N,N-Dimethylformamide (DMF) | 15 mg/mL | Cayman Chemical |

Table 3: Spectroscopic Data for this compound

While the structure of this compound has been confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, a detailed, publicly available assignment of all proton (¹H) and carbon-¹³ (¹³C) chemical shifts is not readily found in the searched literature. The ultraviolet (UV) absorption maxima are noted.

| Spectroscopic Data | Value | Source |

| ¹H-NMR | Data not available in detail | - |

| ¹³C-NMR | Data not available in detail | - |

| UV max | 215, 292 nm | Cayman Chemical |

Biological Activity and Signaling Pathways

This compound exhibits significant anti-inflammatory activity by modulating key signaling pathways involved in the inflammatory response. In vitro and in vivo studies have demonstrated its ability to reduce the production of pro-inflammatory mediators.

The primary mechanism of action involves the inhibition of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. By inhibiting the phosphorylation of JAK2 and STAT3, this compound downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade.

Furthermore, this compound has been shown to attenuate inflammatory responses by inhibiting the mitogen-activated protein kinase (MAPK) , protein kinase B (Akt) , and nuclear factor-kappa B (NF-κB) signaling pathways. It suppresses the phosphorylation of key proteins in these pathways, including ERK1/2, JNK1/2, p38, Akt, and IκB-α, leading to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

Caption: Signaling pathways modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation and analysis of this compound and for investigating its effects on key signaling pathways.

Isolation and Purification of this compound from Saposhnikovia divaricata

This protocol is based on high-speed counter-current chromatography (HSCCC).

Workflow Diagram:

Caption: Workflow for the isolation of this compound.

Methodology:

-

Extraction:

-

Grind dried roots of Saposhnikovia divaricata to a coarse powder.

-

Extract the powdered material with 70% ethanol at room temperature with agitation for 24 hours. Repeat the extraction process three times.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation:

-

Suspend the crude extract in water and partition sequentially with ethyl acetate.

-

Collect the ethyl acetate fraction and evaporate the solvent to dryness.

-

-

High-Speed Counter-Current Chromatography (HSCCC) Purification:

-

Prepare the two-phase solvent system consisting of chloroform-methanol-water (10:8:4, v/v/v).

-

Thoroughly mix the solvent system in a separatory funnel and allow the phases to separate. The upper phase is the stationary phase, and the lower phase is the mobile phase.

-

Fill the HSCCC column with the stationary phase.

-

Dissolve the dried ethyl acetate fraction in a small volume of the biphasic solvent system and inject it into the HSCCC instrument.

-

Perform the separation by pumping the mobile phase at a flow rate of 2.0 mL/min while the apparatus is rotating at 800 rpm.

-

Monitor the effluent with a UV detector at 254 nm and collect fractions based on the chromatogram.

-

-

Purity Analysis:

-

Analyze the fractions containing the target compound by High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

Use a mobile phase of methanol-water or acetonitrile-water gradient.

-

Monitor the elution at 254 nm.

-

Pool the fractions with high purity (>98%) and evaporate the solvent to obtain pure this compound.

-

Investigation of JAK2/STAT3 Signaling Pathway

This protocol describes the use of Western blotting to analyze the phosphorylation status of JAK2 and STAT3 in a cell-based assay.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cell line, such as RAW 264.7 macrophages, in appropriate media.

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) (1 µg/mL), for a specified time (e.g., 30 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein.

-

-

Western Blotting:

-

Determine the protein concentration of each sample using a BCA protein assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-JAK2, total JAK2, phospho-STAT3, and total STAT3 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

-

Investigation of NF-κB, MAPK, and Akt Signaling Pathways

This protocol outlines the use of Western blotting to assess the activation of NF-κB, MAPK, and Akt pathways.

Methodology:

-

Cell Culture and Treatment:

-

Follow the same procedure as described in section 3.2.1 for cell culture and treatment with this compound and LPS.

-

-

Protein Extraction:

-

Follow the same procedure as described in section 3.2.2 for protein extraction.

-

-

Western Blotting:

-

Follow the same Western blotting procedure as in section 3.2.3, but use primary antibodies specific for:

-

NF-κB pathway: Phospho-IκB-α, Total IκB-α, Phospho-p65, Total p65.

-

MAPK pathway: Phospho-p38, Total p38, Phospho-ERK1/2, Total ERK1/2, Phospho-JNK, Total JNK.

-

Akt pathway: Phospho-Akt (Ser473), Total Akt.

-

-

Perform detection and quantification as previously described.

-

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory properties. Its mechanism of action, involving the inhibition of multiple key inflammatory signaling pathways, makes it a compelling candidate for further investigation in the development of novel therapeutic agents for inflammatory diseases. The experimental protocols provided in this guide offer a solid foundation for researchers to isolate, characterize, and further elucidate the pharmacological effects of this important bioactive molecule. Future research should focus on obtaining detailed NMR spectral assignments and exploring its therapeutic potential in various disease models.

References

Navigating the Nomenclature: A Technical Guide to prim-O-Glucosylangelicain and prim-O-glucosylcimifugin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nomenclature, chemical properties, and biological activities of prim-O-Glucosylangelicain and prim-O-glucosylcimifugin. It aims to clarify the distinctions between these two closely related natural compounds and to provide detailed experimental methodologies and insights into their mechanisms of action. A related compound, 4'-O-β-D-glucosyl-5-O-methylvisamminol, is also discussed to resolve potential nomenclature confusion.

Core Nomenclature and Structural Differentiation

A primary point of clarification is the distinct chemical nature of this compound and prim-O-glucosylcimifugin. While both are furanocoumarin glycosides, they differ in a single functional group, which has significant implications for their chemical properties and biological activities.

This compound is characterized by a hydroxyl group at the C-4 position of its furanocoumarin core.

prim-O-glucosylcimifugin , in contrast, possesses a methoxy group at the same C-4 position.[1][2]

This seemingly minor difference is crucial for accurate identification and research. The IUPAC names for these compounds clearly reflect this structural variance:

-

This compound: 4-hydroxy-2-(2-hydroxypropan-2-yl)-7-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydrofuro[3,2-g]chromen-5-one[1]

-

prim-O-glucosylcimifugin: (2S)-2-(2-hydroxypropan-2-yl)-4-methoxy-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydrofuro[3,2-g]chromen-5-one[2][3]

Additionally, this guide clarifies that 4'-O-β-D-glucosyl-5-O-methylvisamminol is a synonym for 5-O-Methylvisammioside .[4] This compound is structurally distinct from the other two.

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for this compound and prim-O-glucosylcimifugin to facilitate a clear comparison.

| Property | This compound | prim-O-glucosylcimifugin |

| CAS Number | 85889-15-2 | 80681-45-4[3] |

| Molecular Formula | C21H26O11 | C22H28O11[3] |

| Molecular Weight | 454.42 g/mol | 468.45 g/mol [3] |

| Purity | Not explicitly stated in search results | >98.00%[5], 99.92%[6] |

| Solubility | Not explicitly stated in search results | DMSO: ≥ 150 mg/mL (320.20 mM)[7] |

Experimental Protocols

Isolation and Purification of prim-O-glucosylcimifugin

A detailed method for the preparative isolation and purification of prim-O-glucosylcimifugin from Radix saposhnikoviae has been established using High-Speed Counter-Current Chromatography (HSCCC).[8]

Procedure:

-

Crude Sample Preparation: An extract of Radix saposhnikoviae is prepared.

-

Solvent System: A two-phase solvent system of chloroform-methanol-water (10:8:4, v/v) is utilized.

-

HSCCC Separation:

-

The crude sample (100 mg) is subjected to HSCCC.

-

This process yields approximately 21.7 mg of prim-O-glucosylcimifugin.[8]

-

-

Purity Analysis: The purity of the isolated compound is determined by High-Performance Liquid Chromatography (HPLC) and found to be over 99.0%.[8]

-

Structural Identification: The chemical structure of the purified prim-O-glucosylcimifugin is confirmed using Proton Nuclear Magnetic Resonance (¹H-NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR).[8]

Isolation of this compound

While a specific, detailed protocol for this compound was not found in the immediate search results, it is known to be isolated from species of the Cimicifuga genus.[9] Standard phytochemical isolation techniques would be employed, generally involving:

-

Extraction: The plant material (rhizomes) is extracted with a suitable solvent (e.g., methanol or ethanol).

-

Fractionation: The crude extract is then partitioned with solvents of increasing polarity to separate compounds based on their solubility.

-

Chromatography: The fractions containing the target compound are further purified using various chromatographic techniques, such as silica gel column chromatography, preparative HPLC, or HSCCC.

-

Characterization: The structure of the isolated compound is elucidated using spectroscopic methods like NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Signaling Pathways and Mechanism of Action

prim-O-glucosylcimifugin has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the JAK/STAT and NF-κB pathways.

Inhibition of the JAK/STAT Signaling Pathway

prim-O-glucosylcimifugin inhibits the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[7] This pathway is crucial for transducing signals from cytokines and growth factors, which play a significant role in inflammation. By inhibiting this pathway, prim-O-glucosylcimifugin can reduce the expression of pro-inflammatory mediators.

Caption: JAK/STAT signaling pathway and inhibition by prim-O-glucosylcimifugin.

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is another critical regulator of the inflammatory response. prim-O-glucosylcimifugin has been found to inhibit this pathway, leading to a downstream reduction in the production of pro-inflammatory cytokines. The inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, which normally sequesters NF-κB in the cytoplasm.

Caption: NF-κB signaling pathway and inhibition by prim-O-glucosylcimifugin.

Conclusion

This technical guide has delineated the key distinctions between this compound and prim-O-glucosylcimifugin, emphasizing the importance of precise nomenclature in research and development. The provided data and experimental protocols offer a practical resource for scientists working with these compounds. Furthermore, the elucidation of the inhibitory mechanisms of prim-O-glucosylcimifugin on the JAK/STAT and NF-κB signaling pathways provides a solid foundation for further investigation into its therapeutic potential. Future research should aim to gather more extensive quantitative bioactivity data for this compound to enable a more comprehensive comparative analysis.

References

- 1. researchopenworld.com [researchopenworld.com]

- 2. [Determination of prim-O-glucosylcimifugin and 5-O-methylvisammisoide in Saposhnikovia divaricata and HPLC fingerprint analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prim-O-Glucosylcimifugin | C22H28O11 | CID 14034912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [Effect of prim-o-glucosylcimifugin and 4'-O-beta-D-glucosyl-5-O-methylvisamminol con on proliferation of smooth muscle cell stimulated by TNF-alpha] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. Prim-O-glucosylcimifugin | NO Synthase | JAK | TNF | COX | TargetMol [targetmol.com]

- 7. Prim-O-glucosylcimifugin | CAS:80681-45-4 | Polyphenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. researchgate.net [researchgate.net]

- 9. targetmol.cn [targetmol.cn]

An In-depth Technical Guide on the Biological Activity of Prim-O-Glucosylangelicain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the biological activities of prim-O-Glucosylangelicain, a natural product also extensively referred to in scientific literature as prim-O-glucosylcimifugin. This document summarizes key findings on its anti-inflammatory and anti-tumor properties, presenting available quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Core Biological Activities

This compound has demonstrated significant potential in two primary areas of therapeutic interest: inflammation and oncology. The following sections detail the findings from various in vitro and in vivo studies.

Anti-inflammatory Activity

This compound exhibits notable anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects

While specific IC50 values for the anti-inflammatory activities of this compound are not consistently reported in the reviewed literature, studies have demonstrated significant concentration-dependent and dose-dependent inhibitory effects.

| Biological Effect | Model System | Concentration/Dose | Observed Effect |

| Inhibition of Nitric Oxide (NO) Production | LPS-activated RAW 264.7 macrophages | 15, 50, and 100 μg/mL | Significant, concentration-dependent inhibition of NO production[1]. |

| Inhibition of iNOS Expression | LPS-activated RAW 264.7 macrophages | 15, 50, and 100 μg/mL | Concentration-dependent downregulation of iNOS mRNA and protein expression[1]. |

| Inhibition of COX-2 Expression | LPS-activated RAW 264.7 macrophages | 15, 50, and 100 μg/mL | Concentration-dependent downregulation of COX-2 mRNA and protein expression[1][2]. |

| Reduction of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Lipopolysaccharide (LPS)-induced acute lung injury in mice | 2.5, 5, or 10 mg/kg | Significant, dose-dependent downregulation of TNF-α, IL-1β, and IL-6 levels in bronchoalveolar lavage fluid[1][3]. |

| Inhibition of Pro-inflammatory Cytokine Production | LPS-activated RAW 264.7 macrophages | 12.5 - 200 μmol/mL | Dose-dependent suppression of IL-1β, TNF-α, and IL-6 mRNA expression[2]. |

Mechanism of Anti-inflammatory Action: The JAK2/STAT3 Signaling Pathway

Research indicates that the anti-inflammatory effects of this compound are mediated through the inhibition of the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathway. In LPS-activated macrophages, this compound prevents the phosphorylation of JAK2 and STAT3, which in turn suppresses the expression of downstream inflammatory mediators like iNOS and COX-2[1].

Anti-tumor Activity

This compound has been identified as a promising agent in cancer immunotherapy, primarily through its ability to modulate the tumor microenvironment.

Quantitative Data on Anti-tumor Effects

| Biological Effect | Model System | Concentration/Dose | Observed Effect |

| Inhibition of PMN-MDSC Immunosuppressive Ability | Co-culture of PMN-MDSCs and CD8+ T-lymphocytes | Not specified | POG treatment of tumor-bearing mice reduced the ability of their PMN-MDSCs to suppress CD8+ T-lymphocyte proliferation[4]. |

| Inhibition of Tumor Growth (in vivo) | B16-F10 melanoma mouse model | 100 and 200 mg/kg | Significant, dose-dependent inhibition of tumor growth[4]. |

| Synergistic Anti-tumor Effect with PD-1 Inhibitor | B16-F10 melanoma and 4T1 breast cancer mouse models | 100 mg/kg (POG) + anti-PD-1 antibody | Enhanced anti-tumor effect compared to either agent alone[4][5]. |

| Effect on PMN-MDSCs | B16-F10 tumor-bearing mice | 50 and 100 μM (in vitro) | Inhibition of iNOS and Arg-1 expression in PMN-MDSCs[4]. |

Mechanism of Anti-tumor Action: Targeting Myeloid-Derived Suppressor Cells (MDSCs)

The primary anti-tumor mechanism of this compound involves the targeting of polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs). These cells are known to create an immunosuppressive tumor microenvironment. This compound inhibits the proliferation, metabolism, and immunosuppressive functions of PMN-MDSCs. This is achieved, in part, by inhibiting arginine metabolism and the tricarboxylic acid (TCA) cycle within these cells. By reducing the immunosuppressive activity of PMN-MDSCs, this compound enhances the infiltration and activity of cytotoxic CD8+ T-lymphocytes in the tumor, thereby promoting an anti-tumor immune response. This mechanism also underlies its synergistic effect with immune checkpoint inhibitors like anti-PD-1 antibodies[4][5].

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature.

In Vitro Anti-inflammatory Assays

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM or RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Nitric Oxide (NO) Production Assay:

-

RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of this compound (e.g., 15, 50, and 100 μg/mL) for 1-2 hours.

-

Inflammation is induced by adding lipopolysaccharide (LPS; 1 μg/mL).

-

After 24 hours of incubation, the cell culture supernatant is collected.

-

NO concentration in the supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

-

-

Western Blot Analysis for iNOS and COX-2 Expression:

-

RAW 264.7 cells are treated as described for the NO production assay.

-

After the incubation period, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:

-

Total RNA is extracted from treated RAW 264.7 cells using TRIzol reagent.

-

cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qRT-PCR is performed using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).

-

The relative gene expression is calculated using the 2^-ΔΔCt method.

-

In Vivo Anti-tumor Assays

-

Animal Models: Female C57BL/6 mice (for B16-F10 melanoma model) and BALB/c mice (for 4T1 breast cancer model), typically 6-8 weeks old, are used.

-

Tumor Cell Implantation:

-

Treatment Protocol:

-

When tumor volumes reach a predetermined size (e.g., 100-150 mm³), mice are randomly assigned to treatment groups.

-

This compound is administered, for example, intraperitoneally daily at doses of 100 or 200 mg/kg[4].

-

For combination therapy, an anti-PD-1 antibody (e.g., 200 μ g/injection ) is administered intraperitoneally on a specified schedule (e.g., every 3 days)[4].

-

The control group receives the vehicle solution.

-

-

Tumor Growth Measurement: Tumor volume is measured every few days using calipers and calculated using the formula: (length × width²) / 2.

-

Analysis of Immune Cells:

-

At the end of the experiment, tumors, spleens, and bone marrow are harvested.

-

Single-cell suspensions are prepared.

-

Cells are stained with fluorescently labeled antibodies against immune cell markers (e.g., CD11b, Gr-1, Ly6G, Ly6C for MDSCs; CD3, CD8 for T-cells).

-

The populations of different immune cells are quantified by flow cytometry.

-

Conclusion

This compound (prim-O-glucosylcimifugin) is a natural compound with well-documented anti-inflammatory and anti-tumor properties. Its anti-inflammatory effects are largely attributed to the inhibition of the JAK2/STAT3 signaling pathway, leading to reduced production of key inflammatory mediators. In the context of cancer, it demonstrates significant potential as an immunomodulatory agent by targeting myeloid-derived suppressor cells, thereby enhancing anti-tumor immunity, particularly in combination with immune checkpoint inhibitors. While the available literature provides strong evidence of its biological activities through concentration- and dose-dependent effects, a notable gap exists in the reporting of standardized quantitative metrics such as IC50 values. Further research to establish these values would be invaluable for direct comparison with other therapeutic agents and for advancing the clinical development of this compound.

References

- 1. xcessbio.com [xcessbio.com]

- 2. Frontiers | Protective Effect of Prim-O-Glucosylcimifugin on Ulcerative Colitis and Its Mechanism [frontiersin.org]

- 3. Prim-O-glucosylcimifugin | CAS:80681-45-4 | Polyphenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Prim-O-glucosylcimifugin enhances the antitumour effect of PD-1 inhibition by targeting myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prim-O-glucosylcimifugin enhances the antitumour effect of PD-1 inhibition by targeting myeloid-derived suppressor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Radix saposhnikoviae: A Comprehensive Technical Guide to the Isolation and Biological Activity of prim-O-Glucosylangelicain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radix saposhnikoviae, the dried root of Saposhnikovia divaricata (Turcz.) Schischk., is a well-documented herb in traditional Chinese medicine, historically used for its anti-inflammatory, analgesic, and immunomodulatory properties. Modern phytochemical investigations have identified a wealth of bioactive compounds within this plant, with chromones being of significant interest. Among these, prim-O-Glucosylangelicain, often referred to in scientific literature as prim-O-glucosylcimifugin, stands out as a key active constituent. This technical guide provides an in-depth overview of Radix saposhnikoviae as a source of this compound, detailing its quantification, isolation, and known biological activities, with a focus on its impact on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Quantitative Analysis of this compound in Radix saposhnikoviae

The concentration of this compound in Radix saposhnikoviae can vary depending on factors such as the plant's origin (wild versus cultivated) and age. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of this compound.

Table 1: Content of this compound in Radix saposhnikoviae Determined by HPLC

| Sample Type | This compound Content (mg/g) | Reference |

| Wild Varieties | 4.96 ± 2.59 | [1] |

| Cultivated Varieties | 3.61 ± 1.82 | [1] |

Isolation and Purification of this compound

The isolation of this compound from Radix saposhnikoviae in high purity is essential for detailed pharmacological studies. High-speed counter-current chromatography (HSCCC) has proven to be an effective method for the preparative isolation of this compound.

Table 2: Preparative Isolation of this compound using HSCCC

| Starting Material | Yield of this compound (mg) | Purity (%) | Reference |

| 100 mg of crude extract | 21.7 | > 99.0 | [2] |

Experimental Protocols

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for the quantification of this compound in Radix saposhnikoviae.

-

Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

-

Column: Shimadzu C18 column (4.6 mm x 150 mm, 5 µm)[1].

-

Mobile Phase: Methanol-water (40:60, v/v)[1].

-

Flow Rate: 1.0 mL/min[1].

-

Detection Wavelength: 254 nm[1].

-

Column Temperature: 30°C.

-

Sample Preparation:

-

Accurately weigh 1.5 g of powdered Radix saposhnikoviae into a 50 mL conical flask.

-

Add 50 mL of methanol.

-

Perform heating reflux extraction at 70°C for 2 hours.

-

Cool the extract to room temperature and compensate for any weight loss with methanol.

-

Filter the solution through a 0.45 µm membrane before injection.

-

-

Standard Preparation:

-

Accurately weigh 1.88 mg of this compound standard into a 5 mL volumetric flask.

-

Dissolve in methanol to a final concentration of 0.38 mg/mL.

-

-

Quantification: Construct a calibration curve using a series of standard solutions. The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve.

Preparative Isolation by High-Speed Counter-Current Chromatography (HSCCC)

This protocol describes a method for isolating this compound from a crude extract of Radix saposhnikoviae.

-

Instrumentation: High-Speed Counter-Current Chromatography system.

-

Two-Phase Solvent System: Chloroform-methanol-water (10:8:4, v/v/v)[2].

-

Sample Preparation: Prepare a crude extract of Radix saposhnikoviae.

-

Procedure:

-

The HSCCC instrument is filled with the stationary phase (upper phase of the solvent system).

-

The apparatus is rotated at a specific speed, and the mobile phase (lower phase) is pumped through the column.

-

Once hydrodynamic equilibrium is reached, the sample solution is injected.

-

The effluent is continuously monitored by a UV detector, and fractions are collected based on the chromatogram.

-

Fractions containing this compound are pooled, and the solvent is evaporated to yield the purified compound.

-

The purity of the isolated compound is then determined by HPLC.

-

Biological Activities and Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in inflammation and immune responses.

Anti-inflammatory Effects via JAK2/STAT3 Pathway Inhibition

This compound exerts anti-inflammatory effects by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. In lipopolysaccharide (LPS)-stimulated macrophages, it has been shown to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by preventing the activation of JAK2 and STAT3[3][4].

Caption: Inhibition of the JAK2/STAT3 signaling pathway by this compound.

Protective Effects in Ulcerative Colitis via MAPK and NF-κB Pathway Inhibition

In models of ulcerative colitis, this compound has demonstrated protective effects by inhibiting the activation of mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways[5][6]. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Caption: Inhibition of MAPK and NF-κB pathways by this compound in ulcerative colitis.

Mitigation of Atopic Dermatitis via Modulation of LCK Phosphorylation and Th2 Differentiation

This compound has been found to alleviate atopic dermatitis by inhibiting the differentiation of T-helper 2 (Th2) cells. This is achieved through the modulation of Lymphocyte-specific protein tyrosine kinase (LCK) phosphorylation, a key event in T-cell receptor signaling. By promoting LCK phosphorylation, it interferes with the signaling cascade that leads to Th2 differentiation and the subsequent production of Th2 cytokines like IL-4, IL-5, and IL-13[7].

Caption: Modulation of Th2 differentiation by this compound via LCK phosphorylation.

Antitumor Effects by Targeting Myeloid-Derived Suppressor Cell (MDSC) Metabolism

In the tumor microenvironment, this compound has been shown to enhance antitumor immunity by targeting myeloid-derived suppressor cells (MDSCs). It inhibits the proliferation and immunosuppressive functions of polymorphonuclear MDSCs (PMN-MDSCs) by disrupting key metabolic pathways, specifically arginine metabolism and the tricarboxylic acid (TCA) cycle[8][9].

Caption: Inhibition of MDSC metabolism and function by this compound.

Conclusion

Radix saposhnikoviae is a rich and viable source of the bioactive chromone, this compound. Standardized methods for its quantification and isolation are well-established, enabling further research into its pharmacological properties. The demonstrated ability of this compound to modulate key signaling pathways involved in inflammation, immune response, and cancer metabolism underscores its potential as a lead compound for the development of novel therapeutics. This technical guide provides a foundational resource for scientists and researchers to explore the full therapeutic potential of this promising natural product. Further investigations into its mechanisms of action and clinical efficacy are warranted.

References

- 1. [Determination of prim-O-glucosylcimifugin and 5-O-methylvisammisoide in Saposhnikovia divaricata and HPLC fingerprint analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. frontiersin.org [frontiersin.org]

- 4. jfda-online.com [jfda-online.com]

- 5. Frontiers | Protective Effect of Prim-O-Glucosylcimifugin on Ulcerative Colitis and Its Mechanism [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Prim-O-glucosylcimifugin mitigates atopic dermatitis by inhibiting Th2 differentiation through LCK phosphorylation modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jitc.bmj.com [jitc.bmj.com]

- 9. Prim-O-glucosylcimifugin mitigates atopic dermatitis by inhibiting Th2 differentiation through LCK phosphorylation modulation [sciengine.com]

Unveiling the Pharmacological Potential of Prim-O-Glucosylangelicain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prim-O-Glucosylangelicain, a natural product isolated from the rhizome of Cimicifuga foetida L., is emerging as a compound of significant pharmacological interest. While direct research on this specific molecule is in its early stages, the well-documented therapeutic properties of its source plant and the activities of structurally similar compounds suggest a promising future for its application in drug development. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge surrounding this compound and its potential pharmacological activities, drawing necessary inferences from related molecules to illuminate its prospective therapeutic avenues.

Introduction

Cimicifuga foetida, a perennial herb, has a long history of use in traditional medicine for treating a variety of ailments, including headaches, sore throat, and prolapse of the anus and uterus.[1] Modern phytochemical investigations have revealed that the rhizome of this plant is a rich source of bioactive compounds, primarily triterpenoid saponins, phenylpropanoids, and chromones.[1][2] These constituents are believed to be responsible for the observed pharmacological effects of the plant extract, which include anti-inflammatory, antitumor, antiviral, antioxidant, and neuroprotective activities.[1]

This compound belongs to the diverse chemical landscape of Cimicifuga foetida. While direct experimental data on its biological effects are not yet widely published, the pharmacological profile of a closely related compound, Prim-O-glucosylcimifugin (POG), offers compelling insights into the potential of this compound. POG has demonstrated significant anticancer activity, highlighting a key area for future investigation of its structural analog.

Potential Pharmacological Activities

Based on the activities of Cimicifuga foetida extracts and the documented effects of the related compound Prim-O-glucosylcimifugin, the following pharmacological potentials for this compound are proposed:

Anticancer Activity

The most promising therapeutic application for this compound lies in oncology. The related compound, Prim-O-glucosylcimifugin (POG), has been shown to enhance the antitumor effect of PD-1 inhibition by targeting myeloid-derived suppressor cells (MDSCs).[3] MDSCs are a heterogeneous population of immature myeloid cells that suppress T-cell responses and play a critical role in tumor immune evasion.[3] By inhibiting the proliferation, metabolism, and immunosuppressive function of polymorphonuclear MDSCs (PMN-MDSCs), POG helps to create a more favorable tumor microenvironment for immune-mediated cancer cell destruction.[3]

Table 1: Anticancer Activity of Prim-O-glucosylcimifugin (POG)

| Compound | Cell Line/Model | Observed Effect | Putative Mechanism | Reference |

| Prim-O-glucosylcimifugin (POG) | B16-F10 melanoma and 4T1 triple-negative breast cancer mouse models | Inhibition of tumor growth, increased CD8+ T-lymphocyte infiltration, enhanced efficacy of PD-1 inhibitor | Inhibition of proliferation, metabolism, and immunosuppressive ability of PMN-MDSCs by targeting arginine metabolism and the TCA cycle. | [3] |

Given the structural similarity, it is hypothesized that this compound may exert similar immunomodulatory and anticancer effects.

Anti-inflammatory Activity

Extracts from Cimicifuga species have demonstrated anti-inflammatory properties.[1] While the specific contribution of this compound to this activity is unknown, it is a plausible area of investigation.

Neuroprotective Effects

The neuroprotective potential of Cimicifuga foetida extracts has also been reported.[1] This suggests that its constituents, including this compound, could be explored for their ability to protect neuronal cells from damage.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential mechanism of action for this compound, based on the known activity of Prim-O-glucosylcimifugin (POG), and a general workflow for screening its anticancer potential.

Experimental Protocols

While specific protocols for this compound are not available, the following methodologies, adapted from the study on Prim-O-glucosylcimifugin, can serve as a template for future research.

In Vitro MDSC Inhibition Assays

-

Cell Culture: Murine bone marrow cells can be cultured with GM-CSF and IL-6 to generate MDSCs.

-

Proliferation Assay: MDSC proliferation can be assessed using a BrdU incorporation assay. Cells are treated with varying concentrations of this compound, and BrdU incorporation is measured according to the manufacturer's instructions.

-

Metabolism Assay: The effect on MDSC metabolism can be analyzed using a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

-

Immunosuppression Assay: The immunosuppressive function of MDSCs can be determined by co-culturing them with activated CD8+ T-cells and measuring T-cell proliferation using CFSE staining and flow cytometry.

In Vivo Tumor Models

-

Animal Models: C57BL/6 or BALB/c mice can be used for syngeneic tumor models (e.g., B16-F10 melanoma, 4T1 breast cancer).

-

Tumor Inoculation: Tumor cells are injected subcutaneously into the flanks of the mice.

-

Treatment: Once tumors are established, mice are treated with this compound (e.g., via oral gavage or intraperitoneal injection), a PD-1 inhibitor, or a combination of both.

-

Analysis: Tumor volume is measured regularly. At the end of the study, tumors and spleens are harvested for analysis of immune cell populations by flow cytometry and immunohistochemistry.

Future Directions

The pharmacological potential of this compound remains a largely unexplored area with significant promise. Future research should focus on:

-

Isolation and Characterization: Development of efficient methods for the isolation and purification of this compound from Cimicifuga foetida.

-

Pharmacological Screening: Comprehensive in vitro and in vivo screening to evaluate its anticancer, anti-inflammatory, and neuroprotective activities.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship Studies: Synthesis and evaluation of analogs to optimize its pharmacological properties.

Conclusion

This compound represents a compelling lead compound for the development of novel therapeutics, particularly in the field of immuno-oncology. While further research is imperative to fully characterize its pharmacological profile, the existing evidence from its source plant and structurally related molecules provides a strong rationale for its continued investigation. This technical guide serves as a foundational resource to stimulate and guide future research efforts into this promising natural product.

References

- 1. Traditional uses, phytochemistry, pharmacology, quality control and clinical studies of Cimicifugae Rhizoma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Prim-O-glucosylcimifugin enhances the antitumour effect of PD-1 inhibition by targeting myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Insights into the Anti-Inflammatory Mechanisms of Bioactive Compounds from Cimicifuga foetida

Disclaimer: Direct preliminary studies on the mechanism of action of prim-O-Glucosylangelicain are not publicly available at this time. This technical guide therefore focuses on the preliminary mechanism of action studies of other bioactive compounds isolated from Cimicifuga foetida, the natural source of this compound. The information presented herein provides a foundational understanding of the potential anti-inflammatory pathways that may be relevant for this compound and other constituents of this medicinal plant.

Introduction

Cimicifuga foetida L. is a perennial herb that has been traditionally used in Chinese medicine for its anti-inflammatory, analgesic, and antipyretic properties.[1] Phytochemical investigations have revealed a diverse array of bioactive compounds within this plant, including triterpenoid glycosides, phenolic derivatives, and chromones.[2] Among these, certain compounds have been investigated for their potential to modulate inflammatory responses. This guide summarizes the preliminary findings on the anti-inflammatory mechanism of action of specific compounds isolated from Cimicifuga foetida, with a focus on their effects on nitric oxide (NO) production and associated signaling pathways in macrophages.

Quantitative Data Summary

Recent studies have evaluated the anti-inflammatory potential of various compounds isolated from the rhizomes of Cimicifuga foetida by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The half-maximal inhibitory concentration (IC50) values for the most active compounds are presented in the table below. For comparison, quercetin, a known inhibitor of inducible nitric oxide synthase (iNOS), was used as a positive control.

| Compound | IC50 (µM) for NO Inhibition |

| Cimicitaiwanin C | 6.54 |

| Cimicitaiwanin D | 10.23 |

| Cimicitaiwanin E | 15.81 |

| Cimicitaiwanin F | 24.58 |

| Quercetin (Positive Control) | 34.58 |

Data sourced from a study on compounds isolated from Cimicifuga taiwanensis, a related species also used in traditional medicine for inflammation.[1][3]

Experimental Protocols

The following is a detailed methodology for the in vitro anti-inflammatory assays conducted on compounds isolated from Cimicifuga species.

Cell Culture and Treatment:

-

Cell Line: Murine macrophage cell line RAW264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Experimental Seeding: For nitric oxide (NO) production assays, cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.

-

Treatment Protocol:

-

Cells are pre-treated with various concentrations of the test compounds for 1 hour.

-

Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

-

The cells are then incubated for an additional 24 hours.

-

Nitric Oxide (NO) Production Assay (Griess Test):

-

Principle: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured as an indicator of NO production.

-

Procedure:

-

After the 24-hour incubation period, 100 µL of the cell culture supernatant is collected.

-

The supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.

-

Western Blot Analysis for ERK and JNK Expression:

-

Objective: To determine the effect of the compounds on the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK), key proteins in the MAPK signaling pathway.[2]

-

Procedure:

-

RAW264.7 cells are treated as described above.

-

Following treatment, cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of ERK and JNK.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathways and Experimental Workflows

The preliminary data suggests that certain bioactive compounds from Cimicifuga foetida exert their anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the ERK and JNK cascades.[2]

Caption: Experimental workflow for assessing the anti-inflammatory effects of Cimicifuga foetida compounds.

Caption: Proposed MAPK signaling pathway for LPS-induced inflammation and inhibition by Cimicifuga compounds.

References

In Vitro Bioactivity Screening of Prim-O-Glucosylangelicain: A Technical Guide and Scientific Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prim-O-Glucosylangelicain is a furanocoumarin glycoside that has been isolated from the plant Angelica dahurica, a herb with a long history of use in traditional medicine for treating inflammatory conditions.[1][2] Despite its availability from commercial suppliers, a comprehensive review of the scientific literature reveals a notable absence of published in vitro bioactivity data specifically for this compound. This technical guide aims to address this knowledge gap by providing a comprehensive overview of the known in vitro bioactivities of structurally related furanocoumarins isolated from Angelica dahurica. Furthermore, this document serves as a practical resource by detailing the essential experimental protocols and conceptual frameworks necessary for the bioactivity screening of this and similar natural products.

While direct quantitative data for this compound is not currently available in the public domain, the information presented herein on related compounds offers valuable insights into its potential therapeutic activities and provides a roadmap for future research endeavors.

Bioactivity of Furanocoumarins from Angelica dahurica

Numerous studies have investigated the pharmacological effects of various furanocoumarins present in the roots of Angelica dahurica. The primary activities reported are anti-inflammatory and cytotoxic.

Anti-inflammatory Activity

The anti-inflammatory properties of furanocoumarins from Angelica dahurica have been predominantly assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW264.7.[3][4] NO is a key mediator in the inflammatory process, and its inhibition is a common indicator of anti-inflammatory potential.

Table 1: In Vitro Anti-inflammatory Activity of Furanocoumarins from Angelica dahurica

| Compound | Cell Line | Assay | Endpoint | Result (IC₅₀) |

| Dahuribiethrin B | RAW264.7 | Nitric Oxide Production | Inhibition | 8.8 µM[3] |

| Dahuribiethrin C | RAW264.7 | Nitric Oxide Production | Inhibition | 9.8 µM[3] |

| Dahuribiethrin D | RAW264.7 | Nitric Oxide Production | Inhibition | 9.5 µM[3] |

| Dahuribiethrin E | RAW264.7 | Nitric Oxide Production | Inhibition | 9.2 µM[3] |

| Phellopterin | Rat Hepatocytes | Nitric Oxide Production | Significant Suppression | Not specified[1] |

| Oxypeucedanin Methanolate | Rat Hepatocytes | Nitric Oxide Production | Significant Suppression | Not specified[1] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro.

Cytotoxic and Antiproliferative Activity

Several furanocoumarins from Angelica dahurica have demonstrated the ability to inhibit the proliferation of various human tumor cell lines.[5] This suggests potential applications in oncology research and drug development.

Table 2: In Vitro Antiproliferative Activity of Furanocoumarins from Angelica dahurica

| Compound | Cell Line | Assay | Endpoint | Result |

| Isoimperatorin | A549, SK-OV-3, SK-MEL-2, XF498, HCT-15 | Proliferation | Inhibition | Significant, dose-dependent[5] |

| Cnidicin | A549, SK-OV-3, SK-MEL-2, XF498, HCT-15 | Proliferation | Inhibition | Significant, dose-dependent[5] |

| Imperatorin | A549, SK-OV-3, SK-MEL-2, XF498, HCT-15 | Proliferation | Inhibition | Significant, dose-dependent[5] |

| Oxypeucedanin | A549, SK-OV-3, SK-MEL-2, XF498, HCT-15 | Proliferation | Inhibition | Significant, dose-dependent[5] |

| Byakangelicol | A549, SK-OV-3, SK-MEL-2, XF498, HCT-15 | Proliferation | Inhibition | Significant, dose-dependent[5] |

| Oxypeucedanin Hydrate | A549, SK-OV-3, SK-MEL-2, XF498, HCT-15 | Proliferation | Inhibition | Significant, dose-dependent[5] |

Experimental Protocols

The following are detailed methodologies for key in vitro assays relevant to the screening of this compound and other natural products for anti-inflammatory and cytotoxic activities.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Test compound (this compound)

-

Cell culture medium

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the control (untreated cells).

Griess Assay for Nitric Oxide Production

The Griess assay is a colorimetric method for the detection of nitrite, a stable and nonvolatile breakdown product of nitric oxide.

Materials:

-

Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Lipopolysaccharide (LPS)

-

Test compound (this compound)

-

RAW264.7 macrophage cells

-

Cell culture medium

-

96-well plates

-

Microplate reader

Protocol:

-

Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The concentration of nitrite is determined using a sodium nitrite standard curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the in vitro screening of a natural product like this compound.

NF-κB Signaling Pathway in Inflammation

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

Conclusion and Future Directions

While specific in vitro bioactivity data for this compound remains elusive, the significant anti-inflammatory and cytotoxic activities of other furanocoumarins isolated from Angelica dahurica provide a strong rationale for its investigation. The presence of the glucose moiety in this compound may influence its solubility, bioavailability, and potentially its mechanism of action compared to its aglycone counterparts.